4-(Hydroxymethyl)piperidine-2,6-dione
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Overview
Description
4-(Hydroxymethyl)piperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring with hydroxymethyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution processes . Another approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and scalable processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dione groups can be reduced to form hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed:
Oxidation: Formation of piperidine-2,6-dione derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of piperidine-2,6-diol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Hydroxymethyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For instance, it is known to interact with cereblon, a protein involved in the ubiquitin-proteasome pathway, which plays a crucial role in protein degradation .
Comparison with Similar Compounds
Piperidine-2,6-dione: Lacks the hydroxymethyl group but shares the core piperidine-dione structure.
4-(Methoxymethyl)piperidine-2,6-dione: Similar structure with a methoxymethyl group instead of hydroxymethyl.
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: Contains an aminophenyl group, used in protein degrader development.
Uniqueness: 4-(Hydroxymethyl)piperidine-2,6-dione is unique due to its hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug design.
Properties
IUPAC Name |
4-(hydroxymethyl)piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-3-4-1-5(9)7-6(10)2-4/h4,8H,1-3H2,(H,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKLIZNEGSFMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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